Valethamate

概要

説明

バレタミドは、痙攣性便秘、月経困難症、消化管けいれんなど、平滑筋痙攣を伴う状態の管理に使用される抗コリン薬です . 平滑筋を弛緩させる能力で知られており、さまざまな医療用途で役立ちます。

準備方法

合成経路と反応条件

バレタミド臭化物は、制御された条件下で特定の試薬を組み合わせた一連の化学反応によって合成されます。 主な合成経路は、N, N-ジエチル-N-メチル-2-(3-メチル-I-オキソ-2-フェニルペンチル)オキシルエタナミニウム臭化物と適切な試薬との反応を含みます . 反応条件は通常、アセトニトリルと水を溶媒として使用し、制御された温度と圧力で行われます。

工業生産方法

工業的な設定では、バレタミド臭化物の生産には、高純度の試薬と高度な機器を使用した大規模化学合成が含まれます。 このプロセスは、効率と収率が最適化されており、医薬品用途に適した高品質のバレタミド臭化物の生産が保証されます .

化学反応の分析

反応の種類

バレタミドは、次のようなさまざまな化学反応を起こします。

酸化: バレタミドは、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。

還元: 還元反応は、バレタミドをその還元型に変換することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 反応条件は、目的の生成物によって異なりますが、通常、制御された温度、圧力、pHレベルが含まれます .

生成される主な生成物

科学研究への応用

バレタミドは、次のような幅広い科学研究への応用があります。

化学: さまざまな化学反応や合成プロセスにおける試薬として使用されます。

生物学: 平滑筋組織への影響と潜在的な治療用途について研究されています。

科学的研究の応用

Acceleration of Labor

Valethamate bromide has been extensively studied for its role in accelerating labor. Several randomized controlled trials have examined its effectiveness compared to placebo or other medications.

- Study Findings :

- A study involving 200 pregnant women found that this compound significantly shortened the second stage of labor in nulliparous women (first-time mothers) but showed no significant effect on multiparous women .

- Another trial with 158 low-risk women found no significant difference in the duration of active labor between those receiving this compound and those receiving a placebo, although side effects such as tachycardia and flushing were noted .

Comparison with Other Spasmolytics

This compound has been compared with other spasmolytic agents like drotaverine and camylofin for their efficacy in cervical dilation and labor progression.

- Comparative Studies :

- A study comparing drotaverine and this compound found that drotaverine was more effective in shortening the duration of the first stage of labor, with a notable difference in cervical dilation rates .

- Another study indicated that both this compound and camylofin were effective, but this compound required more frequent dosing to achieve similar outcomes .

Case Studies

Case Study: Efficacy in Nulliparous Women

In a clinical trial involving nulliparous women, this compound was administered at cervical dilatation of 6-7 cm. The results indicated a median length of the second stage of labor reduced from 42.5 minutes (control group) to 35 minutes (this compound group), demonstrating its potential benefit in this population .

Case Study: Side Effects Monitoring

Monitoring side effects across multiple studies revealed common adverse effects including tachycardia, dry mouth, and flushing. These findings emphasize the importance of patient monitoring when administering this compound during labor management .

作用機序

バレタミドは、抗コリン薬として作用することで効果を発揮します。それは、ムスカリン受容体におけるアセチルコリンを競合的に阻害し、平滑筋の弛緩につながります。 このメカニズムは、筋肉のけいれんとその関連する痛みを軽減するのに特に有効です .

類似化合物との比較

生物活性

Valethamate bromide, commonly known as Epidosin, is a drug primarily used in obstetrics to facilitate cervical dilatation during labor. Despite its widespread use, especially in India, there exists a significant gap in comprehensive research regarding its biological activity, efficacy, and safety. This article aims to synthesize available data on the biological activity of this compound, including comparative studies and case analyses.

Overview of this compound

This compound is a synthetic anticholinergic agent that acts primarily as a smooth muscle relaxant. It is indicated for use in the first stage of labor to enhance cervical dilatation, thereby potentially shortening the duration of labor. The drug is administered intravenously or intramuscularly and is often compared with other agents such as drotaverine.

This compound exerts its effects by inhibiting acetylcholine at muscarinic receptors, leading to relaxation of smooth muscles in the cervix and uterus. This action may facilitate cervical ripening and promote more effective contractions during labor.

Comparative Efficacy

Several studies have compared the efficacy of this compound with other uterotonics like drotaverine. A notable study involving 100 patients assessed the effectiveness of both drugs on cervical dilatation rates:

| Drug | Active Phase Duration (min) | Cervical Dilatation Rate (cm/hr) |

|---|---|---|

| This compound | 254.2 | 1.44 |

| Drotaverine | 186.3 | 1.92 |

The results indicate that drotaverine significantly shortens the active phase of labor compared to this compound, with a higher rate of cervical dilatation observed in the drotaverine group (p < 0.05) .

Side Effects and Safety Profile

Despite its clinical application, this compound has been associated with several side effects including tachycardia, flushing, and dryness of mouth . A review highlighted that while some adverse events were recorded as moderate in intensity, others were mild . This raises concerns about the safety profile of this compound, especially considering its lack of inclusion in major pharmacopoeias and limited clinical trial data supporting its efficacy .

Case Studies

- Study on Labor Duration : A comparative study analyzed two groups of women in labor receiving either this compound or drotaverine. The findings revealed that the mean duration of the active phase was significantly longer for those receiving this compound (254.2 minutes) compared to those receiving drotaverine (186.3 minutes) .

- Efficacy Review : A systematic review evaluated multiple studies on this compound's efficacy in cervical dilatation. It concluded that while this compound is frequently used, it lacks robust evidence supporting its effectiveness compared to other options like drotaverine, which consistently demonstrated superior outcomes .

特性

CAS番号 |

16376-74-2 |

|---|---|

分子式 |

C19H32NO2+ |

分子量 |

306.5 g/mol |

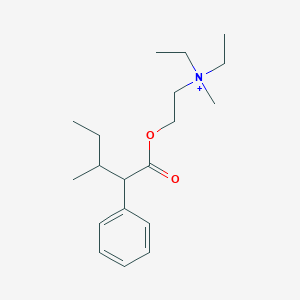

IUPAC名 |

diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium |

InChI |

InChI=1S/C19H32NO2/c1-6-16(4)18(17-12-10-9-11-13-17)19(21)22-15-14-20(5,7-2)8-3/h9-13,16,18H,6-8,14-15H2,1-5H3/q+1 |

InChIキー |

UPPMZCXMQRVMME-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC |

正規SMILES |

CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC |

Key on ui other cas no. |

16376-74-2 |

同義語 |

Epidosin N,N-diethyl-N-methyl-2-(3-methyl-2-phenylvaleryloxy)ethylammonium bromide valethamate valethamate bromide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。